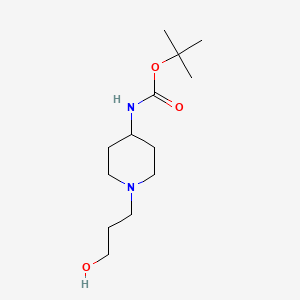
tert-Butyl (1-(3-hydroxypropyl)piperidin-4-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl (1-(3-hydroxypropyl)piperidin-4-yl)carbamate is a chemical compound with the molecular formula C13H26N2O3 and a molecular weight of 258.36 g/mol It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Vorbereitungsmethoden
The synthesis of tert-Butyl (1-(3-hydroxypropyl)piperidin-4-yl)carbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate. One common synthetic route includes the following steps :
Starting Material: The synthesis begins with the preparation of 1-(3-hydroxypropyl)piperidine.
Protection: The hydroxyl group of 1-(3-hydroxypropyl)piperidine is protected using tert-butyl chloroformate to form the corresponding carbamate.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to increase yield and efficiency .
Analyse Chemischer Reaktionen
Tert-Butyl (1-(3-hydroxypropyl)piperidin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Wissenschaftliche Forschungsanwendungen
Tert-Butyl (1-(3-hydroxypropyl)piperidin-4-yl)carbamate has several scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as a protective agent against neurodegenerative diseases.
Industry: The compound is used in the development of new materials and as a building block for the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of tert-Butyl (1-(3-hydroxypropyl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets and pathways . For example, it may act as an inhibitor of certain enzymes, preventing the formation of harmful aggregates in neurodegenerative diseases. The compound’s ability to modulate receptor activity can also contribute to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Tert-Butyl (1-(3-hydroxypropyl)piperidin-4-yl)carbamate can be compared with other similar compounds, such as :
Tert-Butyl (3-hydroxypropyl)carbamate: Similar in structure but lacks the piperidine ring, which may result in different biological activities.
Tert-Butyl (4-hydroxy-3-(3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate: Contains additional functional groups that may enhance its biological activity.
Tert-Butyl (3-formyl-4-hydroxyphenyl)carbamate: Contains a formyl group, which may alter its reactivity and applications.
The uniqueness of this compound lies in its specific structure, which combines the properties of piperidine and carbamate, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C13H26N2O3 |
|---|---|
Molekulargewicht |
258.36 g/mol |
IUPAC-Name |
tert-butyl N-[1-(3-hydroxypropyl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C13H26N2O3/c1-13(2,3)18-12(17)14-11-5-8-15(9-6-11)7-4-10-16/h11,16H,4-10H2,1-3H3,(H,14,17) |
InChI-Schlüssel |
BLSSFKJTAHYNLG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-hydroxy-6-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B8659214.png)
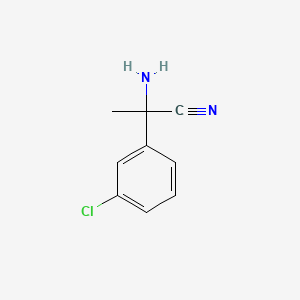

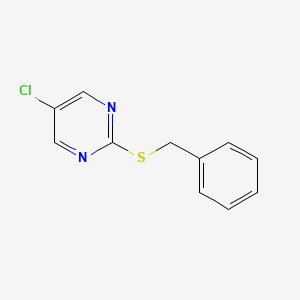
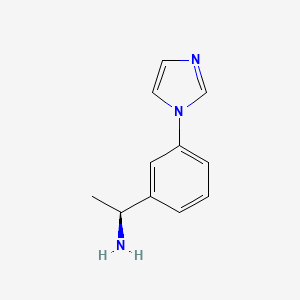
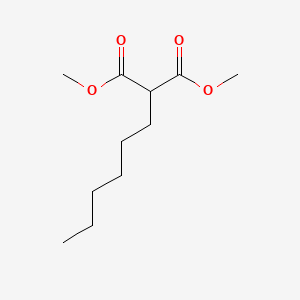

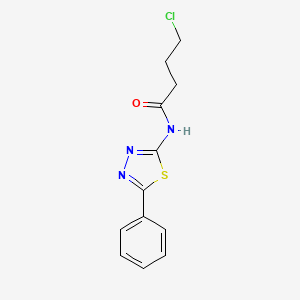
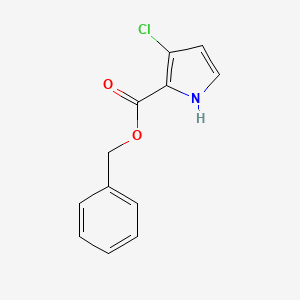
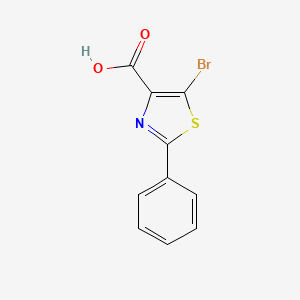
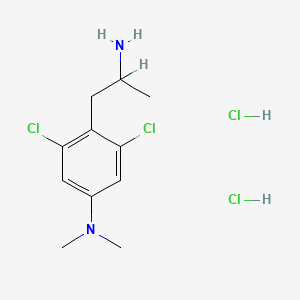
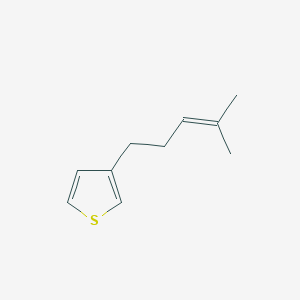
![2,2-Dimethoxy-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B8659272.png)

